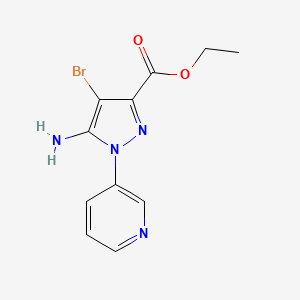
5-((1-Hydroxycyclohexyl)ethynyl)thiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((1-Hydroxycyclohexyl)ethynyl)thiophene-2-carboxylic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a hydroxycyclohexyl group attached to the ethynyl moiety, which is further connected to the thiophene ring. The carboxylic acid group is located at the second position of the thiophene ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
The synthesis of 5-((1-Hydroxycyclohexyl)ethynyl)thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-thiophenecarboxylic acid with an appropriate ethynylating agent in the presence of a base. The hydroxycyclohexyl group can be introduced through a subsequent reaction with a cyclohexanone derivative under suitable conditions. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.
Análisis De Reacciones Químicas
5-((1-Hydroxycyclohexyl)ethynyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups can be introduced.
Addition: The ethynyl group can participate in addition reactions with various reagents, forming addition products.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-((1-Hydroxycyclohexyl)ethynyl)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: The compound is used in the development of organic semiconductors, corrosion inhibitors, and other industrial applications.
Mecanismo De Acción
The mechanism of action of 5-((1-Hydroxycyclohexyl)ethynyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxycyclohexyl group and the thiophene ring play crucial roles in its binding to target proteins or enzymes. The compound may exert its effects through modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular receptors. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparación Con Compuestos Similares
5-((1-Hydroxycyclohexyl)ethynyl)thiophene-2-carboxylic acid can be compared with other similar compounds, such as:
5-((1-Hydroxycyclohexyl)ethynyl)thiophene-2-carbaldehyde: This compound has an aldehyde group instead of a carboxylic acid group, leading to different chemical properties and reactivity.
2-Thiophenecarboxylic acid derivatives: These compounds have various substituents on the thiophene ring, affecting their chemical behavior and applications.
Cyclohexyl-substituted thiophenes: These compounds have different substituents on the cyclohexyl group, influencing their biological activities and industrial uses.
Propiedades
Fórmula molecular |
C13H14O3S |
|---|---|
Peso molecular |
250.32 g/mol |
Nombre IUPAC |
5-[2-(1-hydroxycyclohexyl)ethynyl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C13H14O3S/c14-12(15)11-5-4-10(17-11)6-9-13(16)7-2-1-3-8-13/h4-5,16H,1-3,7-8H2,(H,14,15) |
Clave InChI |
XKATZEZOSUITPY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C#CC2=CC=C(S2)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


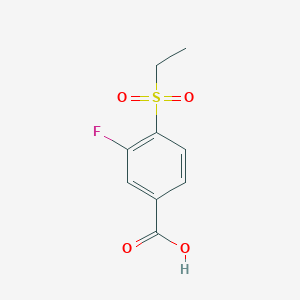
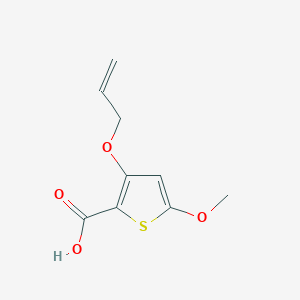

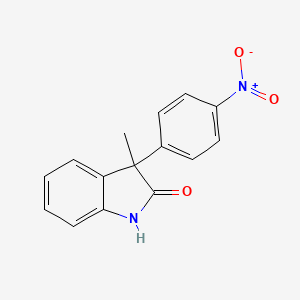
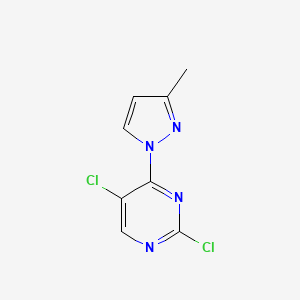
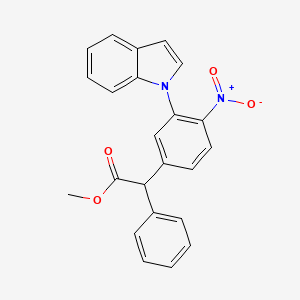
![methyl 6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B12065871.png)
![1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-9-(trifluoromethyl)-](/img/structure/B12065872.png)


